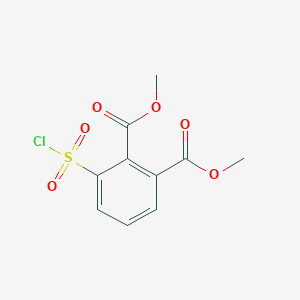

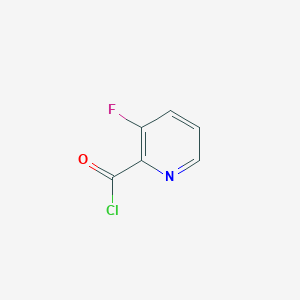

3-Fluoropyridine-2-carbonyl chloride

Overview

Description

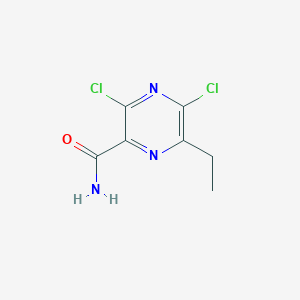

3-Fluoropyridine-2-carbonyl chloride is a fluorinated heterocyclic building block used in chemical synthesis . It is used as a reactant in the synthesis of several compounds with therapeutic potential .

Synthesis Analysis

The synthesis of 3-Fluoropyridine-2-carbonyl chloride and similar compounds involves various methods. For instance, 3-Chloro-2-fluoropyridine can be synthesized from 2,3-Dichloropyridine . Another method involves the visible-light-mediated coupling of two derivatives of ketones followed by condensation with ammonia .Molecular Structure Analysis

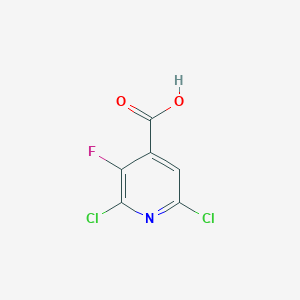

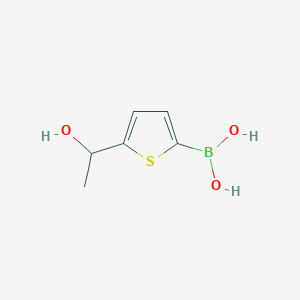

The molecular formula of 3-Fluoropyridine-2-carbonyl chloride is C6H3ClFNO . The exact mass is 158.98900 . The structure of this compound and similar ones can be analyzed using infrared and Raman spectra .Chemical Reactions Analysis

The chemical reactions involving 3-Fluoropyridine-2-carbonyl chloride are diverse. For instance, the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Another reaction involves the nucleophilic introduction of difluorinated carbanion into α,β-enones .Scientific Research Applications

-

Synthesis of Heterocyclic Compounds

-

Synthesis of Organic Compounds

-

Synthesis of Fluorinated Pyridines

- Field : Organic Chemistry

- Application : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .

- Method : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .

- Results : These fluoropyridines present a special interest as potential imaging agents for various biological applications .

-

Synthesis of Trifluoromethylpyridines

- Field : Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests .

- Method : Various methods of synthesizing 2,3,5-DCTF have been reported .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

-

Synthesis of Herbicides and Insecticides

-

Nucleophilic Substitution Reactions

- Field : Physical Chemistry

- Application : 3-Fluoropyridine-2-carbonyl chloride can be used in nucleophilic substitution reactions .

- Method : In a study, density functional theory calculations were used to assess the mechanisms of substitution of carbonyl, imidoyl, and vinyl compounds with a neutral nucleophile, pyridine .

-

Synthesis of Fluorinated Pyridines

- Field : Organic Chemistry

- Application : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .

- Method : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .

- Results : These fluoropyridines present a special interest as potential imaging agents for various biological applications .

-

Nucleophilic Substitution of Pyridine

- Field : Physical Chemistry

- Application : 3-Fluoropyridine-2-carbonyl chloride can be used in nucleophilic substitution reactions .

- Method : In a study, density functional theory calculations were used to assess the mechanisms of substitution of carbonyl, imidoyl, and vinyl compounds with a neutral nucleophile, pyridine .

- Results : The outcomes of these reactions would vary depending on the specific compounds being substituted .

Safety And Hazards

3-Fluoropyridine-2-carbonyl chloride may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The future directions for the use of 3-Fluoropyridine-2-carbonyl chloride and similar compounds are promising. They are important structural motifs found in numerous bioactive molecules and have potential applications in supramolecular chemistry . The introduction of fluorine atoms into lead structures is a generally useful chemical modification, leading to improved physical, biological, and environmental properties .

properties

IUPAC Name |

3-fluoropyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6(10)5-4(8)2-1-3-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMVRNTVLJWHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropyridine-2-carbonyl chloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.